Isodesmosine

Description

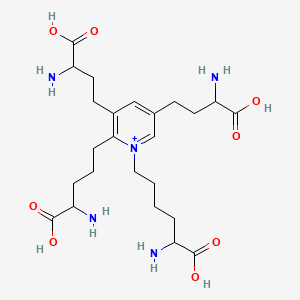

Structure

2D Structure

Properties

CAS No. |

991-01-5 |

|---|---|

Molecular Formula |

C24H40N5O8+ |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid |

InChI |

InChI=1S/C24H39N5O8/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t16-,17-,18-,19-/m0/s1 |

InChI Key |

RGXCTRIQQODGIZ-VJANTYMQSA-O |

SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |

Isomeric SMILES |

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |

Other CAS No. |

991-01-5 |

physical_description |

Solid |

Synonyms |

Isodesmosine |

Origin of Product |

United States |

Isodesmosine Biosynthesis and Metabolic Pathways

Precursor Substrate Utilization in Isodesmosine Formation

The journey of this compound synthesis begins with the modification of a common amino acid, lysine (B10760008), which is abundant in the precursor protein of elastin (B1584352), tropoelastin.

The Role of Lysine Residues as Direct Precursors

The biosynthesis of this compound is fundamentally dependent on lysine residues within the tropoelastin polypeptide chains. wikipedia.orgnih.gov Research has unequivocally demonstrated that four lysine molecules are the direct precursors that condense to form one molecule of this compound. researchgate.netresearchgate.net This was confirmed in studies where radiolabeled lysine was incorporated into chick embryo aortas in tissue culture, with the radioactivity subsequently detected in the resulting desmosine (B133005) and this compound molecules. researchgate.net Each of the four lysine residues contributes to the final pyridinium (B92312) ring structure of this compound, a process that is initiated by enzymatic modification. researchgate.netwikipedia.org

Enzymatic Catalysis in this compound Biogenesis

The conversion of lysine residues into the reactive intermediates necessary for this compound formation is a critical step catalyzed by a specific family of enzymes.

Lysyl Oxidase Family (LOX, LOXL1-4) in Lysine Oxidation

The enzymatic modification of lysine is carried out by the lysyl oxidase (LOX) family of copper-dependent enzymes, which includes LOX and four lysyl oxidase-like (LOXL1-4) proteins. frontiersin.org These enzymes catalyze the oxidative deamination of the ε-amino group of specific lysine residues within the tropoelastin chains. wikipedia.org This pivotal reaction transforms the lysine side chain into a reactive aldehyde.

Allysine (B42369) Aldehyde Generation as an Intermediate Step

The product of the lysyl oxidase-catalyzed oxidation of lysine is α-aminoadipic-δ-semialdehyde, commonly known as allysine. wikipedia.org The generation of this aldehyde is a crucial intermediate step in the formation of all desmosine-related cross-links, including this compound. The aldehyde group of allysine is highly reactive and spontaneously participates in subsequent condensation reactions.

Condensation and Aromatization Mechanisms in this compound Synthesis

Following the enzymatic generation of allysine, a series of non-enzymatic condensation and aromatization reactions occur, leading to the formation of the stable, tetra-functional cross-link of this compound.

Intra- and Intermolecular Cross-Linking Reactions

The reactive allysine residues, along with unmodified lysine residues, undergo a cascade of spontaneous condensation reactions. These can occur both within the same tropoelastin molecule (intramolecular) and between different tropoelastin molecules (intermolecular). nih.gov

The initial steps involve the formation of bifunctional cross-links. For instance, an allysine residue can react with an unmodified lysine to form dehydrolysinonorleucine, or two allysine residues can undergo an aldol (B89426) condensation to form an allysine aldol. wikipedia.org

The pathway to this compound is thought to proceed through intermediates such as dehydromerodesmosine (B1237357). nih.govnii.ac.jp The ultimate formation of the stable pyridinium ring of this compound results from the condensation of three molecules of allysine and one molecule of lysine. researchgate.netnih.gov This complex series of reactions culminates in an aromatization step that forms the stable pyridinium nucleus characteristic of this compound. researchgate.net The precise arrangement of the side chains on this ring distinguishes this compound from its isomer, desmosine. researchgate.netnih.gov

| Stage of this compound Biosynthesis | Key Molecules and Enzymes Involved | Process Description |

| Precursor Substrate | Lysine residues in tropoelastin | Four lysine residues serve as the foundational units for one molecule of this compound. researchgate.netresearchgate.net |

| Enzymatic Activation | Lysyl Oxidase (LOX) and LOXL family | Oxidative deamination of the ε-amino group of lysine. frontiersin.org |

| Intermediate Formation | Allysine (α-aminoadipic-δ-semialdehyde) | A reactive aldehyde is formed from the lysine side chain. wikipedia.org |

| Initial Condensation | Allysine, Lysine | Formation of bifunctional cross-links like dehydrolysinonorleucine and allysine aldol. wikipedia.org |

| Advanced Condensation | Dehydromerodesmosine, Dehydrolysinonorleucine | These intermediates further condense towards the final structure. nih.gov |

| Final Cross-link Formation | This compound | Condensation of three allysine residues and one lysine residue, followed by aromatization to form a stable pyridinium ring. researchgate.netnih.gov |

Sequential Steps Involving Aldol Condensation Products

The biosynthesis of this compound is a multi-step process that begins after the initial enzymatic modification of lysine residues within the tropoelastin protein chain. The foundational step is the oxidative deamination of the ε-amino groups of specific lysine residues by the copper-dependent enzyme lysyl oxidase, which converts them into reactive aldehyde derivatives known as allysine (α-aminoadipic acid-δ-semialdehyde). droracle.aidroracle.airesearchgate.net

Following the formation of allysine, the pathway proceeds through a series of spontaneous condensation reactions. One key intermediate is formed through an aldol condensation reaction involving two allysine residues. This reaction creates a bifunctional cross-link known as the allysine aldol condensation product. wikipedia.orgnih.gov

Further evidence suggests that the biosynthetic pathway continues via another intermediate, dehydromerodesmosine. nih.govnii.ac.jp This compound is formed from the condensation of the allysine aldol product with a third allysine residue. Elastins isolated from younger animals show significant amounts of dehydromerodesmosine, which are virtually absent in the mature elastin of adult animals, indicating its role as a precursor that is consumed during the maturation of the elastic fiber. nih.gov As elastin matures, the concentration of the aldol-condensation product decreases while the amounts of this compound and desmosine increase, supporting this sequential pathway. nih.gov

Formation of the Pyridinium Nucleus

The defining feature of this compound is its stable pyridinium nucleus, which is responsible for cross-linking multiple polypeptide chains and imparting elasticity to the tissue. wikipedia.org This heterocyclic ring structure is formed from the condensation of four lysine residues, three of which have been previously converted to allysine. wikipedia.orgresearchgate.net

The final step in the biosynthesis involves the condensation of the dehydromerodesmosine intermediate with a fourth, unmodified lysine residue. nih.gov This reaction leads to the formation of the tetrafunctional, positively charged pyridinium ring that constitutes the core of this compound (and its isomer, desmosine). wikipedia.orgresearchgate.net This process creates a stable cross-link connecting four separate regions of tropoelastin chains, contributing significantly to the three-dimensional network of mature elastin. semanticscholar.org The formation of this nucleus is a spontaneous chemical event that occurs after the enzymatic action of lysyl oxidase has provided the necessary allysine precursors. semanticscholar.org Research using radiolabeled lysine has confirmed that all four constituent parts of the desmosine and this compound molecule originate from lysine, ruling out the incorporation of a pre-formed pyridine (B92270) ring from other sources like nicotinic acid. researchgate.net

| Intermediate | Precursors | Description |

|---|---|---|

| Allysine | Lysine | Formed by oxidative deamination of lysine by lysyl oxidase. droracle.ai |

| Allysine Aldol Product | Two Allysine Residues | A bifunctional cross-link formed via aldol condensation. wikipedia.org |

| Dehydromerodesmosine | Allysine Aldol Product + One Allysine Residue | A key trifunctional intermediate in the pathway to the final cross-link. nih.govnii.ac.jp |

Regulation of this compound Biosynthetic Rates

The rate of this compound synthesis is fundamentally linked to the process of elastogenesis and is primarily regulated by the expression and activity of the enzyme lysyl oxidase (LOX). nih.govnih.gov Since the condensation reactions that form the pyridinium ring are largely spontaneous, the enzymatic conversion of lysine to allysine is the rate-limiting step. semanticscholar.org Therefore, the factors that control LOX activity directly influence the rate at which this compound cross-links are formed.

The regulation occurs at multiple levels, including the transcriptional control of the LOX gene, post-translational activation of the LOX proenzyme, and the availability of its essential copper cofactor. researchgate.net Various growth factors and cytokines can modulate the expression of LOX, thereby increasing or decreasing the potential for elastin cross-linking. nih.gov For instance, transforming growth factor-beta 1 (TGF-β1) is known to be a potent inducer of fibrogenic pathways and can influence LOX expression and its effects on the elastin promoter. nih.gov

Factors Influencing Lysyl Oxidase Activity in the Context of this compound Synthesis

Several specific factors have been identified that directly influence the enzymatic activity of lysyl oxidase and, consequently, the rate of this compound formation. These factors range from environmental conditions to the presence of cofactors and signaling molecules.

Copper Availability: Lysyl oxidase is a copper-dependent enzyme, meaning copper is an essential cofactor for its catalytic activity. droracle.airesearchgate.net Deficiencies in dietary copper can lead to reduced LOX activity, resulting in impaired cross-linking of elastin and collagen and leading to connective tissue disorders. droracle.ai

Temperature and Coacervation: In vitro studies have demonstrated that the formation of desmosine and this compound is highly dependent on temperature. There is virtually no synthesis at 15°C, a temperature that is not conducive to the coacervation of tropoelastin. portlandpress.com Coacervation, the process where tropoelastin molecules self-assemble into aggregates upon reaching a certain temperature, appears to be a crucial prerequisite for efficient cross-linking by aligning the lysine residues for modification by LOX and subsequent condensation. portlandpress.com

Oxygen Levels: While the initial oxidative deamination step catalyzed by LOX requires molecular oxygen, the subsequent condensation reactions to form the desmosines are not affected by its removal from the reaction medium. portlandpress.com However, conditions of hypoxia can promote the expression of LOX through the action of hypoxia-inducible factors (HIFs), suggesting a complex regulatory role in tissue development and remodeling. spandidos-publications.com

Growth Factors and Cytokines: The activity and expression of lysyl oxidase are influenced by various signaling molecules. Transforming growth factor-beta (TGF-β) and other fibrogenic factors can stimulate LOX expression. nih.govspandidos-publications.com Conversely, other molecules can have an inhibitory effect. spandidos-publications.com LOX itself can also regulate the elastin promoter, indicating a complex feedback mechanism that controls elastin synthesis and maturation. nih.gov

| Factor | Effect on LOX Activity/Expression | Impact on this compound Synthesis |

|---|---|---|

| Copper | Essential cofactor for enzymatic activity. researchgate.net | Decreased synthesis in copper deficiency. |

| Temperature | Activity is temperature-dependent; requires temperatures conducive to coacervation. portlandpress.com | Significantly reduced at lower temperatures (e.g., 15°C). portlandpress.com |

| Hypoxia | Can induce LOX expression via HIFs. spandidos-publications.com | May increase synthesis potential during tissue remodeling. |

| TGF-β1 | Stimulates LOX expression. nih.gov | Promotes the potential for cross-link formation. |

Isodesmosine in Extracellular Matrix Assembly and Dynamics

Isodesmosine as an Indicator of Elastin (B1584352) Turnover and Degradation

Mechanisms of this compound Release into Biological Fluids

The release of this compound into biological fluids is a direct consequence of the degradation of mature, cross-linked elastin. Elastin's remarkable stability is attributed to its extensive cross-linking, primarily mediated by desmosine (B133005) and this compound, which are formed post-translationally from lysine (B10760008) residues by the enzyme lysyl oxidase researchgate.netebi.ac.uk. This robust structure allows elastin to withstand significant mechanical stress.

However, under pathological conditions characterized by increased proteolytic activity, particularly from elastolytic enzymes, the elastin network can be broken down. Key enzymes implicated in this process include matrix metalloproteinase-12 (MMP-12) and neutrophil elastase. These proteases cleave elastin, particularly at sites near the desmosine and this compound cross-links, liberating these amino acids as free entities or as part of smaller peptide fragments into the surrounding milieu nih.gov. Oxidative stress can also influence elastin degradation, potentially increasing the susceptibility of cross-links to enzymatic cleavage and promoting the release of desmosine and this compound nih.gov.

Once released from the insoluble elastin matrix, desmosine and this compound enter the circulation and can be detected in various biological fluids such as plasma, urine, and sputum ebi.ac.ukresearchgate.netstm-journal.rursc.orgresearchgate.net. Unlike many other biomolecules, these cross-links are not reutilized by the body, meaning their presence in bodily fluids directly reflects the extent of elastin breakdown occurring in tissues evitachem.com. The specific mechanisms of their transport and excretion are still under investigation, but it is understood that they are cleared from the circulation, with urine serving as a primary route for excretion researchgate.net. The detection of these molecules in these fluids provides a window into the ongoing degradation of elastic fibers.

This compound as a Specific Marker of Mature Elastin Breakdown

The unique origin of this compound and desmosine—being exclusively synthesized and incorporated into mature elastin—establishes them as highly specific biomarkers for elastin degradation ebi.ac.ukstm-journal.ruevitachem.comersnet.orgresearchgate.netwikipedia.org. In healthy individuals, elastin has a very low turnover rate, resulting in minimal detectable levels of these cross-links in biological fluids. Conversely, conditions that involve the accelerated breakdown of elastic tissue lead to a significant increase in circulating or excreted desmosine and this compound.

This specificity makes them invaluable for monitoring diseases characterized by excessive elastin turnover. For instance, in Chronic Obstructive Pulmonary Disease (COPD) and pulmonary emphysema, the destruction of lung elastic fibers by inflammatory processes results in elevated levels of desmosine and this compound in sputum, plasma, and urine ebi.ac.ukstm-journal.ruersnet.orgresearchgate.netmdpi.com. Studies have demonstrated that increased levels of these markers correlate with disease severity and progression oatext.com. Similarly, in cardiovascular conditions like abdominal aortic aneurysms (AAA), where elastin degradation in the aortic wall is a key pathological feature, elevated plasma desmosine levels are associated with increased aneurysm size and a higher risk of adverse events researchgate.net. Research also suggests their utility in detecting vascular injury following acute cerebral stroke rsc.org.

Furthermore, elevated desmosine and this compound levels have been observed in individuals with alpha-1 antitrypsin deficiency (AATD), even in the absence of overt spirometric abnormalities, indicating subclinical elastin degradation oatext.com. The quantitative measurement of these cross-links provides a direct assessment of the rate of mature elastin breakdown, offering insights into disease pathogenesis and potentially serving as surrogate endpoints in therapeutic trials aimed at reducing elastin degradation.

Quantitative Data on this compound/Desmosine Levels

Research has quantified the levels of desmosine and this compound in various physiological states, highlighting their role as indicators of elastin turnover. For example, studies involving individuals with alpha-1 antitrypsin deficiency (AATD) have shown elevated levels of these elastin degradation products compared to healthy controls.

| Group | Mean Level (ng/ml) | Standard Deviation | Median Level (ng/ml) | Range (ng/ml) |

| AATD Patients | 0.31 | 0.07 | 0.30 | 0.20-0.48 |

| Healthy Controls | 0.19 | 0.01 | - | - |

Data adapted from Source oatext.com. The levels in AATD patients were reported as elevated over predicted normal mean levels.

Compound List

this compound (IDES)

Desmosine (DES)

Lysine

Tropoelastin

Elastin

Matrix Metalloproteinase-12 (MMP-12)

Neutrophil elastase

Role of Isodesmosine in Connective Tissue Physiology and Pathophysiology

Physiological Functions of Isodesmosine in Organ Systems

The structural integrity and mechanical properties of tissues that undergo repeated stretching and deformation, such as the lungs, blood vessels, and skin, are heavily dependent on the presence of mature, cross-linked elastin (B1584352). This compound is integral to maintaining this architecture.

The primary function of the lungs—gas exchange—is critically dependent on the mechanical properties of the lung parenchyma. This compound, as a key cross-linking component of elastin, is vital for the structural integrity and distensibility of alveolar walls. mdpi.comnih.gov Elastic fibers within the lung parenchyma store potential energy during inhalation, which is then released as elastic recoil during exhalation, a passive process essential for efficient breathing. nih.govtandfonline.com The unique structure of this compound allows for the covalent bonding between elastin peptides, which is indispensable for maintaining the architecture of the elastic fiber network. mdpi.comnih.gov This network, including the visceral pleura that is mechanically linked to the parenchyma, helps distribute mechanical forces throughout the lung, ensuring the patency of alveoli and respiratory bronchioles. nih.gov The very low turnover of elastin in healthy lung tissue means that this compound levels are stable, reflecting the durability of this structure. mdpi.comnih.gov

Large arteries, particularly the aorta, must withstand and smooth out the pulsatile blood flow generated by the heart. This compound-containing elastin is a principal component of these vascular walls, constituting up to 80% of the dry weight of some blood vessels. taylorandfrancis.comtaylorandfrancis.com The cross-links provided by this compound are responsible for the elasticity that allows arteries to expand during systole and recoil during diastole, a property essential for maintaining consistent blood pressure and flow. nih.govnih.gov The biomechanical properties conferred by these cross-links are crucial for normal arterial function. nih.gov Research has shown that the concentration of elastin cross-links, including this compound, changes with age. These cross-links form rapidly in infancy and then gradually decrease over a lifetime, which is associated with a weakening of elastin and a shift toward a more collagen-dominant, stiffer state in the aging aorta. nih.gov

The skin's ability to stretch and return to its original shape is due to the elastic fibers present in the dermal layer of the extracellular matrix (ECM). taylorandfrancis.com Elastin, rich in this compound cross-links, is enmeshed within a network of collagen fibers, providing the skin with its characteristic elastic strength and resilience. taylorandfrancis.comtaylorandfrancis.com This structural organization is fundamental to the skin's appearance and function as a protective barrier. The integrity of these elastin fibers is crucial; excessive sun exposure, for instance, leads to the formation of abnormal and disoriented elastin fibers, contributing to the visible signs of photoaging, such as wrinkles. taylorandfrancis.comnih.gov

Pathophysiological Implications of Altered this compound Metabolism

Because this compound is unique to mature elastin and is only released when these fibers are broken down, its presence in bodily fluids like blood, urine, and sputum is a highly specific biomarker for elastin degradation. wikipedia.orgnih.goversnet.org Elevated levels of this compound are therefore indicative of pathological processes involving connective tissue destruction and remodeling.

In several inherited disorders affecting connective tissue, the degradation of elastin is a primary feature. In Alpha-1 Antitrypsin Deficiency (AATD), a genetic condition that predisposes individuals to emphysema, the protective mechanism against elastase activity is impaired, leading to accelerated destruction of lung elastin. ersnet.org Consequently, patients with AATD-related COPD show increased levels of this compound, which serves as a direct marker of this destructive process. taylorandfrancis.com Similarly, in Marfan syndrome, a disorder affecting the body's connective tissue, elevated plasma desmosine (B133005) (and this compound) levels have been positively associated with the degree of aortic dilation, a life-threatening complication of the disease. researchgate.net This suggests that this compound can serve as a biomarker for monitoring the progression of vascular pathology in this condition.

Table 1: this compound (D&I) Levels in Pulmonary Arterial Hypertension (PAH) This table displays the mean levels of desmosine and this compound (D&I) found in the plasma and urine of patients with Pulmonary Arterial Hypertension compared to healthy controls. The data highlights the significant elevation of these elastin degradation biomarkers in the patient group.

| Analyte | Patient Group | Mean Level | Control Group | Mean Level | P-Value |

| Total Plasma D&I | PAH | 0.47 ng/mL | Healthy | 0.19 ng/mL | 0.001 |

| Total Urine D&I | PAH | 20.55 mg/g creat. | Healthy | 12.78 mg/g creat. | 0.005 |

| Free Urine D&I | PAH | 10.34 mg/g creat. | Healthy | 2.52 mg/g creat. | <0.001 |

| Data sourced from a pilot study on biomarkers for Pulmonary Arterial Hypertension. nih.gov |

Chronic inflammation is a key driver of elastin degradation in many acquired diseases. In chronic obstructive pulmonary disease (COPD), inflammatory cells, including neutrophils and macrophages, are recruited to the lungs where they release potent elastolytic enzymes. nih.goversnet.orgfrontiersin.org These enzymes break down the elastic fiber network, leading to the release of this compound and contributing to the irreversible airspace enlargement characteristic of emphysema. nih.govfrontiersin.org The liberated elastin fragments can themselves act as chemoattractants, recruiting more inflammatory cells and perpetuating a cycle of tissue destruction. nih.gov

A similar process occurs in vascular diseases. In the development of atherosclerosis and abdominal aortic aneurysms (AAA), inflammation within the arterial wall leads to the enzymatic degradation of elastin by proteases like matrix metalloproteinase-12 (MMP-12) and neutrophil elastase. nih.gov This process results in the liberation of this compound and weakens the vessel wall, contributing to lesion formation and aneurysm development. nih.govresearchgate.net Consequently, circulating levels of this compound are being investigated as potential biomarkers to assess the activity and severity of these inflammatory vascular conditions. nih.govresearchgate.netnih.gov

Table 2: Desmosine Content in Human Arterial Tissue This table compares the desmosine content (a proxy for mature, cross-linked elastin) across different types of human arterial tissue. The data shows a significant reduction in desmosine in diseased tissues, particularly in Abdominal Aortic Aneurysms (AAA), indicating a loss of functional elastin.

| Tissue Type | Mean Desmosine Content (pmol/mg protein) |

| Normal Artery | 6529 ± 707 |

| Fibrous Plaque | 3800 ± 455 |

| Atheromatous Plaque | 3995 ± 984 |

| Abdominal Aortic Aneurysm (AAA) | 721 ± 102 |

| Data reflects the mean ± standard error of the mean (SEM). ahajournals.org |

This compound in Chronic Obstructive Pulmonary Disease (COPD) Pathogenesis

This compound, along with its isomer desmosine, is a unique, tetrafunctional amino acid that forms cross-links in mature elastin. ersnet.org The degradation of elastin, a critical component of the lung's extracellular matrix, is a central feature of Chronic Obstructive Pulmonary Disease (COPD), particularly in the development of emphysema. nih.gov Consequently, the measurement of this compound in biological fluids serves as a direct indicator of elastin breakdown. ersnet.org

Association with Emphysema Development and Progression

The pathogenesis of emphysema involves the destruction of alveolar walls, leading to enlarged airspaces and impaired gas exchange. mdpi.comnih.gov This tissue destruction is largely attributed to an imbalance between proteases, such as neutrophil elastase, and their inhibitors. ersnet.org When proteases degrade elastin fibers in the lung parenchyma, this compound-containing peptides are released into the circulation and subsequently excreted in urine. copdfoundation.org

Multiple studies have demonstrated that patients with COPD have significantly higher levels of urinary and plasma this compound compared to healthy individuals, including smokers with normal lung function. ersnet.orgbmj.com This elevated excretion of this compound is consistent with the accelerated turnover of elastin fibers that characterizes the progression of emphysema. ersnet.org The process of elastic fiber degradation is a key element in the development of emphysema, and the release of this compound is a direct consequence of this pathological process. ersnet.orgnih.gov Recent research suggests a phase transition in emphysema progression, where a rapid acceleration of elastin breakdown and a marked increase in free desmosine and this compound occur when the mean alveolar diameter exceeds a certain threshold. nih.govfrontiersin.org

This compound as a Biomarker of Lung Elastin Degradation in COPD Research

Given its specificity to mature elastin, this compound has been extensively investigated as a biomarker for monitoring elastin degradation in COPD. ersnet.orgnih.gov The ability to measure this compound in various biological fluids, including urine, plasma, and sputum, provides a means to assess the level of lung tissue destruction. ersnet.orgersnet.org

Research has shown a correlation between this compound levels and the severity of COPD. For instance, urinary desmosine levels have been found to be associated with exacerbation status in patients with COPD. bmj.com Similarly, elevated blood desmosine levels are observed in a subgroup of patients with stable COPD and are negatively correlated with the lung's diffusing capacity for carbon monoxide. bmj.com

However, the utility of this compound as a standalone biomarker is subject to certain limitations. Studies have indicated that factors such as gender, age, Body Mass Index (BMI), and smoking habits can influence urinary desmosine excretion, acting as confounding variables. copdfoundation.org While urinary this compound levels can differentiate between individuals with COPD and healthy controls, the sensitivity and specificity of this differentiation may be low. copdfoundation.org Furthermore, its ability to predict the rate of decline in lung function in COPD patients has not been consistently demonstrated. copdfoundation.org

| Biological Fluid | Key Research Findings | Associated Conditions | Limitations |

|---|---|---|---|

| Urine | Elevated levels in COPD patients compared to healthy controls. ersnet.org Associated with exacerbation status. bmj.com | COPD, Emphysema ersnet.orgcopdfoundation.org | Influenced by age, gender, BMI, smoking. copdfoundation.org Low sensitivity and specificity for diagnosis. copdfoundation.org |

| Plasma/Blood | Increased levels in a subgroup of stable COPD patients. bmj.com Negatively correlated with diffusing capacity. bmj.com | COPD with reduced lung diffusing capacity bmj.com | Not elevated in all COPD patients. bmj.com |

| Sputum | Presence indicates elastin breakdown specifically within the lung. ersnet.org | COPD ersnet.org | Technically challenging to measure. ersnet.org |

This compound in Cardiovascular Diseases

The degradation of elastin is also a significant factor in the pathophysiology of various cardiovascular diseases, including atherosclerosis and aortic aneurysms.

Involvement in Atherosclerosis Mechanisms

Atherosclerosis is characterized by the formation of plaques within the arterial walls, which involves the degradation of extracellular matrix components like elastin. nih.gov Proteolytic enzymes, such as matrix metalloproteinase-12 and neutrophil elastase, which are implicated in the development of arterial diseases, have been shown to liberate this compound as a free amino acid from insoluble elastin. nih.gov

Furthermore, research indicates that elastin that has been oxidized by reactive oxygen species—a process relevant to the inflammatory environment of atherosclerotic lesions—is more susceptible to degradation and subsequent release of unconjugated desmosine and this compound. nih.govnih.gov This suggests that the measurement of free this compound could serve as a biomarker for elastin degradation occurring within atherosclerotic plaques. nih.gov

Role in Aortic Aneurysm Formation

An aortic aneurysm is a localized dilatation of the aorta, which is fundamentally characterized by the breakdown of elastin within the tunica media of the aortic wall. researchgate.net This loss of elastin leads to a weakening of the vessel wall, predisposing it to expansion and potential rupture. researchgate.net

Studies have established a strong correlation between plasma desmosine (including this compound) concentrations and the size of abdominal aortic aneurysms (AAA). researchgate.net Patients with AAA have significantly higher plasma this compound levels compared to control subjects. researchgate.net Moreover, these levels incrementally increase with the diameter of the aneurysm. researchgate.net Elevated plasma this compound not only reflects a loss of aortic structural integrity but is also associated with an increased risk of AAA-related events, such as rupture or the need for urgent repair. researchgate.netresearchgate.net Therefore, plasma this compound is considered a valuable biomarker for assessing disease severity and risk stratification in patients with AAA. researchgate.net

| Cardiovascular Disease | Role of this compound | Key Research Findings |

|---|---|---|

| Atherosclerosis | Biomarker of elastin degradation in plaque formation. nih.gov | Released from elastin by proteases involved in arterial disease. nih.gov Oxidized elastin shows increased this compound liberation. nih.gov |

| Aortic Aneurysm | Indicator of aortic wall elastin breakdown and disease severity. researchgate.net | Plasma levels are higher in AAA patients and correlate with aneurysm diameter. researchgate.net Associated with increased risk of aneurysm events. researchgate.netresearchgate.net |

This compound in Alpha-1 Antitrypsin Deficiency (AATD) Research

Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder that predisposes individuals to the development of severe, early-onset emphysema. copdfoundation.org This condition is characterized by low levels of the alpha-1 antitrypsin protein, a major inhibitor of neutrophil elastase in the lungs. copdfoundation.org The resulting unchecked elastase activity leads to accelerated destruction of lung elastin. nih.gov

Patients with AATD exhibit elevated levels of desmosine and this compound, reflecting the high rate of elastin degradation. ersnet.orgnih.gov Research in this area has focused on the utility of this compound as a biomarker to monitor the progression of emphysema and to evaluate the efficacy of therapeutic interventions. nih.gov

A significant finding comes from post-hoc analyses of the RAPID and RAPID Extension trials, which investigated the effects of alpha-1 proteinase inhibitor (A1PI) therapy. nih.gov These studies demonstrated that A1PI therapy significantly reduced plasma levels of desmosine and this compound in patients with AATD. nih.gov This reduction in elastin degradation biomarkers was correlated with a slower decline in lung density as measured by computed tomography (CT). nih.gov These findings support the use of this compound levels as a valuable biomarker for monitoring treatment response in individuals with AATD-related emphysema. nih.govresearchgate.net

Accelerated Elastin Degradation in AATD Models

Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of the alpha-1 antitrypsin protein, leading to an imbalance between proteases and anti-proteases. tandfonline.comtandfonline.com This imbalance, particularly the unchecked activity of neutrophil elastase, results in the progressive destruction of elastin fibers, a critical component of the lung's extracellular matrix. tandfonline.comhra.nhs.uk this compound, along with its isomer desmosine, is an amino acid unique to mature, cross-linked elastin. oatext.comersnet.orgnih.gov Consequently, the measurement of this compound released into circulation serves as a highly specific biomarker for quantifying elastin degradation. oatext.comersnet.org

In models of AATD and in clinical studies, elevated levels of this compound in plasma, urine, and sputum directly correlate with the accelerated elastin breakdown that characterizes the disease. tandfonline.comersnet.orgatsjournals.org Studies have demonstrated that individuals with AATD-related emphysema have significantly higher concentrations of these biomarkers compared to healthy individuals. tandfonline.comoatext.com Animal studies have also corroborated the link between urinary desmosine/isodesmosine levels and the development of airspace enlargement in models of emphysema. oatext.comersnet.org

Furthermore, this compound levels have proven to be a valuable surrogate endpoint in clinical trials for AATD therapies. For instance, augmentation therapy with pooled human alpha-1 antitrypsin has been shown to significantly reduce plasma levels of this compound, indicating a decrease in the rate of elastin destruction. atsjournals.orgtaylorandfrancis.comnih.gov This highlights the utility of this compound not only as a marker of disease activity but also as an indicator of therapeutic efficacy. taylorandfrancis.com

Table 1: this compound as a Biomarker in AATD

| Parameter | Observation in AATD | Significance | Reference |

|---|---|---|---|

| Plasma/Urine Levels | Significantly increased compared to healthy controls. | Direct measure of elastin degradation and disease activity. | tandfonline.comoatext.comersnet.org |

| Correlation with Disease | Levels correlate with lung function decline and emphysema severity. | Useful for monitoring disease progression. | oatext.comatsjournals.org |

| Response to Therapy | Levels decrease following augmentation therapy. | Serves as a surrogate endpoint for therapeutic effectiveness. | atsjournals.orgtaylorandfrancis.comnih.gov |

| Origin | Released exclusively from the breakdown of mature elastin. | High specificity as a biomarker for elastin turnover. | oatext.comersnet.orgnih.gov |

This compound in Neurological Disorders (e.g., Amyotrophic Lateral Sclerosis)

While primarily known as a biomarker for pulmonary diseases, this compound has also been implicated in the pathophysiology of neurological disorders, specifically Amyotrophic Lateral Sclerosis (ALS). ALS is a progressive neurodegenerative disease affecting motor neurons. nih.govnih.gov Research has uncovered evidence suggesting that the pathological manifestations of sporadic ALS are not confined to the nervous system but may represent a systemic disease affecting connective tissues. unc.edu Biochemical abnormalities have been identified in the skin of patients with ALS, pointing to altered elastin metabolism. nih.govunc.edu

Alterations in Skin Elastin Cross-Linking

A key finding in this area is the significant alteration in the cross-linking of skin elastin in ALS patients. nih.gov A study comparing skin tissue from ALS patients with age-matched controls revealed a substantial decrease in the content of both this compound and desmosine. nih.govnih.gov

This reduction in elastin-specific cross-links was not only significant when compared to the control group but also showed a negative correlation with the duration of the illness. nih.gov Specifically, lower levels of this compound were associated with a longer duration of ALS, suggesting a progressive decline in skin elastin integrity that outpaces normal aging. nih.gov These findings indicate that the fundamental process of elastin cross-linking is affected during the course of ALS, reflecting a systemic involvement of connective tissue in this neurodegenerative disease. nih.govunc.edu

Table 2: Skin this compound Content in ALS Patients vs. Controls

| Group | This compound Content (residues/1000 amino acids) | Key Finding | Reference |

|---|---|---|---|

| ALS Patients (n=10) | Significantly decreased (p < 0.01) | Content negatively correlated with illness duration (r = -0.65, p < 0.05). | nih.gov |

| Control Subjects (n=7) | Normal age-matched levels | Serves as a baseline for comparison. | nih.gov |

This compound as a Chemoattractant for Microbial Species

Beyond its role as a structural component and biomarker, this compound exhibits biological activity as a signaling molecule. Specifically, research has identified this compound as a chemoattractant for certain microbial species. nih.govmicrobiologyresearch.org Chemoattractants are substances that induce the directional movement of organisms, a process known as chemotaxis. The release of this compound during elastin degradation at a site of tissue injury or chronic inflammation can create a chemical gradient, guiding bacteria toward that location. nih.gov

Chemoattraction of Pseudomonas aeruginosa by this compound

Detailed studies have demonstrated that this compound serves as a potent chemoattractant for the opportunistic pathogen Pseudomonas aeruginosa. nih.govmicrobiologyresearch.orgresearchgate.net This bacterium is a common cause of chronic and acute infections, particularly in the lungs of patients with cystic fibrosis and other chronic respiratory diseases where significant elastin degradation occurs. nih.gov

Research has shown that P. aeruginosa exhibits a positive chemotactic response towards this compound in a concentration-dependent manner. nih.govresearchgate.net A screen of methyl-accepting chemotaxis protein mutants identified PctA as the specific chemoreceptor responsible for sensing this compound. nih.govmicrobiologyresearch.org This chemoattraction is not limited to a single lab strain; a study of 15 diverse clinical isolates of P. aeruginosa found that 12 were attracted to this compound, suggesting this is a conserved feature that could influence the colonization of infection sites. nih.govmicrobiologyresearch.orgnih.gov

Table 3: Chemotactic Response of P. aeruginosa to this compound

| Strain/Isolate | Chemoattraction to this compound | Identified Chemoreceptor | Reference |

|---|---|---|---|

| ***P. aeruginosa* PAO1** | Positive, concentration-dependent chemotaxis. | PctA | nih.govmicrobiologyresearch.orgnih.gov |

| Clinical Isolates (n=15) | Positive chemotaxis observed in 12 out of 15 isolates. | PctA is the likely receptor. | nih.govmicrobiologyresearch.org |

Implications for Infection Biology

The chemoattractant property of this compound has significant implications for infection biology and host-pathogen interactions. nih.gov In diseases characterized by high levels of elastin turnover, such as AATD, cystic fibrosis, and COPD, the localized release of this compound can act as a recruitment signal for pathogens like P. aeruginosa. nih.govresearchgate.net

This phenomenon can establish a "vicious cycle" of infection and tissue damage. nih.gov The initial degradation of elastin releases this compound, which attracts bacteria. The colonizing bacteria, particularly P. aeruginosa, are known to secrete their own elastases, further degrading elastin and releasing more this compound. nih.gov This positive feedback loop can amplify bacterial recruitment, perpetuate inflammation, and accelerate the destruction of lung tissue, thereby contributing significantly to the pathogenesis and progression of chronic infections. nih.govresearchgate.net

Advanced Analytical Methodologies for Isodesmosine Quantification and Characterization in Research

Spectrometric Approaches for Isodesmosine Detection

Spectrometry, the measurement of the interactions between matter and electromagnetic radiation, provides the foundation for modern this compound detection. Mass spectrometry (MS) is the predominant technique, valued for its ability to measure the mass-to-charge ratio of ions, which allows for the precise identification and quantification of molecules. When coupled with separation techniques like liquid chromatography, MS offers unparalleled specificity and sensitivity, enabling the detection of this compound even at very low concentrations in biological fluids such as urine, plasma, and sputum. nih.govdupuytrens.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the robust and reliable quantification of this compound. nih.govacs.org This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The initial chromatography step separates this compound from other components in a sample, including its isomer desmosine (B133005), which is crucial as they can produce similar fragment ions in the mass spectrometer. stanford.edu Following separation, the sample is ionized, and the mass spectrometer selects the this compound precursor ion, fragments it, and then detects a specific product ion. This two-stage mass filtering significantly enhances the specificity of the analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, utilizes columns with smaller particle sizes (sub-2-µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. jst.go.jp A robust UPLC-MS/MS method has been developed for the analysis of this compound in human urine. This method employs solid-phase extraction for sample cleanup and an AccQ-Tag Ultra column for separation. nih.gov The technique has been validated for its accuracy, precision, and stability, demonstrating its suitability for quantifying this compound in clinical research with a required sample volume of only 100 µL of human urine. jst.go.jpnih.gov

For applications requiring the highest sensitivity, particularly when sample volume is limited, nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) is employed. nih.gov Operating at flow rates in the nanoliter-per-minute range, nanoLC-MS/MS significantly enhances ionization efficiency, leading to lower detection limits. technologynetworks.com A high-sensitivity nanoLC-MS/MS method has been developed for urinary this compound, enabling quantification in as little as 50 µL of urine with a detection limit of 0.10 ng/mL. nih.govacs.org This method involves the derivatization of this compound with propionic anhydride (B1165640) to improve its retention on reversed-phase chromatography columns, which can be challenging for the highly hydrophilic this compound molecule. nih.gov

Isotope dilution is a powerful quantification technique used in mass spectrometry to enhance accuracy and precision. acs.org This method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., this compound-¹³C₃,¹⁵N₁ or deuterated desmosine, D₄-DES) to the sample as an internal standard. acs.orgnih.govnih.gov Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. nih.gov By measuring the ratio of the signal from the native this compound to the isotopically labeled standard, any variations during sample preparation and analysis can be corrected for, leading to highly accurate and reproducible results. acs.orgnih.gov This approach is considered essential for overcoming matrix effects and is a cornerstone of validated LC-MS/MS methods for this compound in plasma, serum, and urine. acs.orgnih.gov

| Internal Standard Type | Application Matrix | Key Advantage |

| D₅-DES | Urine | Enables fast and reliable quantification of total urinary this compound. acs.org |

| This compound-¹³C₃,¹⁵N₁ | Plasma | Allows for precise quantification by mimicking the analyte's behavior. nih.govrsc.org |

| D₄-DES | Urine (NanoLC) | Used in high-sensitivity methods for very small sample volumes. nih.govacs.org |

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry, particularly with triple quadrupole instruments. wikipedia.orgomicsonline.org In an SRM experiment, the first quadrupole is set to select the precursor ion of this compound (m/z 526.3), which is then fragmented in the second quadrupole (the collision cell). dupuytrens.orgstanford.edu The third quadrupole is then set to detect only a specific, predefined fragment ion (e.g., m/z 397.1 or 481.3). dupuytrens.orgstanford.edu This process of monitoring specific "transitions" (precursor ion → fragment ion) dramatically reduces background noise and increases the signal-to-noise ratio, allowing for very low limits of quantification. dupuytrens.orgcuni.cz SRM is a key component of robust UPLC-MS/MS and nanoLC-MS/MS methods for this compound quantification. nih.govacs.org

| Precursor Ion (m/z) | Product Ions (m/z) | Analytical Platform |

| 526 | 481, 397 | LC-MS/MS nih.govdupuytrens.org |

| 526.3 | 83.6, 397.1, 481.3 | LC-MS/MS stanford.edu |

Matrix-Assisted Laser Desorption Ionization-Tandem Mass Spectrometry (MALDI-MS/MS) for this compound

Matrix-Assisted Laser Desorption Ionization (MALDI) is another soft ionization technique used in mass spectrometry. nih.gov In this method, the sample is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. youtube.comyoutube.com When coupled with a tandem mass spectrometer (MALDI-MS/MS), this technique can be used for the quantification of this compound. nih.gov

A novel MALDI-MS² method has been developed for quantifying this compound in biological fluids like urine and serum. nih.govnih.gov This approach uses a stable-isotope labeled internal standard (desmosine-d₄) and has demonstrated linearity over two orders of magnitude with a detection limit of 0.02 ng/µL without prior sample enrichment. nih.govnih.gov A key advantage of MALDI-MS/MS is the rapid analysis time and reduced solvent consumption compared to LC-based methods, as it does not require chromatographic separation. nih.gov

| Parameter | Value (Urine) | Value (Serum) |

| Limit of Quantification | 0.022 ng/µL | 0.011 ng/µL |

| Limit of Detection | 0.0040 ng/µL | 0.0040 ng/µL |

| Relative Standard Deviation | <5% | <5% |

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile biomolecules like this compound. creative-proteomics.comlibretexts.org ESI generates gaseous ions from a liquid solution by applying a high voltage, which allows for the analysis of molecules without significant fragmentation. creative-proteomics.com When coupled with mass spectrometry (MS), ESI-MS provides a powerful platform for the sensitive detection and quantification of this compound in complex biological samples. nih.gov

The hydrophilic nature of this compound, however, can present challenges in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) setups. To overcome this, researchers have developed methods that involve chemical derivatization. For instance, the formation of N-propionyl derivatives of this compound has been shown to improve its retention on reversed-phase columns and enhance the electrospray response, leading to increased sensitivity. nih.gov A high-sensitivity nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) method utilizing this derivatization has been developed for the analysis of urinary this compound, achieving a detection limit of 0.10 ng/mL. nih.gov

In ESI-MS analysis of this compound, the molecular ion is typically observed at a mass-to-charge ratio (m/z) of 526. researchgate.netpnas.org By increasing the cone voltage, characteristic fragment ions can be produced, which are instrumental for structural confirmation and for developing highly specific quantification methods using tandem mass spectrometry (MS/MS). pnas.orgnih.gov Common fragmentation ions for this compound include m/z 481 [M-COOH]⁺ and m/z 397 [M-CH₂CH₂CH₂CH(NH₂)COOH]⁺. researchgate.netpnas.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and selective method for the quantification of this compound. nih.govresearchgate.net These methods often require sample preparation steps such as hydrolysis and solid-phase extraction to isolate this compound from the biological matrix. nih.gov The development of a standardized LC-MS/MS method for the accurate measurement of this compound in various body fluids, including urine, plasma, and sputum, has been a significant advancement in the field. nih.gov This method has a limit of quantification of 0.1 ng/ml in body fluids. nih.gov

| Parameter | Value | Reference |

| Molecular Ion (m/z) | 526 | researchgate.netpnas.org |

| Common Fragment Ions (m/z) | 481, 397 | researchgate.netpnas.org |

| Detection Limit (nanoLC-MS/MS with derivatization) | 0.10 ng/mL | nih.gov |

| Limit of Quantification (LC-MS/MS in body fluids) | 0.1 ng/mL | nih.gov |

Application of Ion Mobility-Mass Spectrometry (IM-MS) in this compound Research

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.comcasss.org This separation occurs in an ion mobility cell prior to mass analysis. The addition of the ion mobility dimension to traditional mass spectrometry provides several advantages for this compound analysis, including the separation of isomers and the reduction of chemical noise from the biological matrix. nih.gov

A key application of IM-MS in this field is the separation of this compound from its structural isomer, desmosine. While these two compounds have the same mass and can be challenging to separate chromatographically, their slightly different three-dimensional structures can allow for their separation in the gas phase by ion mobility. A quantitative ultra-performance liquid chromatography-ion mobility-mass spectrometry (UPLC-IM-MS) method has been developed for the analysis of free desmosine and this compound in urine. nih.gov This method achieved the resolution of the two isomers in under five minutes. nih.gov

The incorporation of the ion mobility separation step has been shown to significantly reduce interferences from the complex biological matrix of urine, leading to improved signal-to-noise ratios and more accurate quantification. nih.gov The optimized UPLC-IM-MS method demonstrated a linear dynamic range of 10-300 ng/mL and a limit of quantitation of 0.028 ng/mL for this compound. nih.gov The reproducibility of this method was found to be excellent, with a relative standard deviation (%RSD) of less than 4%. nih.gov

| Parameter | Value | Reference |

| Linear Dynamic Range | 10-300 ng/mL | nih.gov |

| Limit of Quantitation (IDES) | 0.028 ng/mL | nih.gov |

| Method Reproducibility (%RSD) | <4% | nih.gov |

Chromatographic Separation Techniques for this compound

Chromatographic techniques are fundamental to the isolation and quantification of this compound from complex biological samples. High-performance liquid chromatography (HPLC) is the most widely used method, offering various separation modes and detection strategies tailored to the physicochemical properties of this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov Various HPLC methods have been developed, employing different stationary and mobile phases to achieve the separation of this compound from other amino acids and components of tissue hydrolysates. nih.govdupuytrens.org

Reversed-phase HPLC (RP-HPLC) is a common approach, often requiring the use of ion-pairing reagents in the mobile phase to improve the retention of the highly polar this compound molecule. dupuytrens.org Another strategy involves pre-column derivatization of this compound with reagents such as phenylisothiocyanate or dansyl chloride. nih.govresearchgate.net This derivatization not only enhances its chromatographic retention but can also improve its detectability by UV or fluorescence detectors. nih.gov An isocratic HPLC method with pre-column dansylation and fluorescence detection has been reported with a detection limit of 2.5 pmol for this compound. nih.gov

Cation-exchange chromatography is another effective method for the separation of this compound. pnas.orgnih.gov A rapid and simple cation-exchange HPLC assay has been developed for the analysis of desmosine and this compound in animal elastin (B1584352) with a run time of 8 minutes and a detection limit of 2 pmol. nih.gov

Detection methods coupled with HPLC for this compound analysis include:

UV Absorbance: this compound exhibits UV absorbance, which can be used for its detection, typically around 268 nm. researchgate.net

Fluorescence Detection: This is often used after pre-column derivatization with a fluorescent tag, offering high sensitivity. nih.gov

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity for this compound quantification. researchgate.netnih.gov

| HPLC Method | Key Features | Detection Limit | Reference |

| Isocratic HPLC with Pre-column Dansylation | Fluorescence detection | 2.5 pmol | nih.gov |

| Cation-Exchange HPLC | Rapid analysis (8 min run time) | 2 pmol | nih.gov |

| RP-HPLC with UV detection | Absorbance detection at 268 nm | - | researchgate.net |

| LC-MS/MS | High sensitivity and specificity | 0.1 ng/mL | nih.gov |

Amino Acid Analysis for this compound Quantification in Tissue Hydrolysates

Traditional amino acid analysis has been employed for the quantification of this compound in tissue hydrolysates. dupuytrens.org This method typically involves the acid hydrolysis of the tissue to release the constituent amino acids, followed by their separation and quantification using an amino acid analyzer. This technique has been instrumental in determining the elastin content of tissues by measuring the amount of this compound and desmosine. dupuytrens.org

Amino acid analyzers can detect amounts as low as 50 ng of this compound. dupuytrens.org While this method is robust and has been used extensively, it is generally less sensitive than modern HPLC and LC-MS/MS techniques. dupuytrens.org Nevertheless, it remains a valuable tool for comparative studies and for validating results obtained by other methods. dupuytrens.org

Immunochemical Assays for this compound Analysis

Immunochemical assays leverage the high specificity of antibody-antigen interactions for the detection and quantification of target molecules. While assays specifically targeting this compound are less common, radioimmunoassays developed for its isomer, desmosine, often exhibit cross-reactivity with this compound, allowing for its indirect measurement.

Radioimmunoassay (RIA) Development and Application

Radioimmunoassay (RIA) is a highly sensitive in vitro assay technique that uses radiolabeled molecules to measure the concentration of substances. wikipedia.orgmicrobenotes.com An RIA was developed for the determination of desmosine, which can also be applied to this compound analysis due to antibody cross-reactivity. nih.govnih.gov

In the development of this assay, desmosine is conjugated to a carrier protein, such as albumin, and injected into animals to elicit an antibody response. nih.gov A radioactive tracer is prepared by labeling desmosine with a radioisotope, such as ¹²⁵I. nih.gov The assay is based on the principle of competitive binding, where the unlabeled this compound in a sample competes with the radiolabeled desmosine for a limited number of antibody binding sites. microbenotes.com By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the sample can be determined. microbenotes.com

The sensitivity of the desmosine RIA is in the picomole range, capable of detecting as little as 200 pg of desmosine. nih.govnih.gov It is important to note the cross-reactivity of the antibody with this compound is reported to be low (0.1%), which needs to be considered when interpreting the results for this compound quantification. nih.gov Despite this, RIA has been a valuable tool for studying elastin degradation by measuring the excretion of these cross-linking amino acids in urine. nih.gov

| Parameter | Value | Reference |

| Sensitivity | 1-50 picomoles | nih.gov |

| Detection Limit (for Desmosine) | 200 pg | nih.gov |

| Cross-reactivity with this compound | 0.1% | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized immunological method for the quantification of this compound, a key biomarker for elastin degradation. This technique leverages the specific binding between an antibody and this compound. The development of ELISA for this compound has been facilitated by the production of antibodies with high affinity for this compound. nih.gov

A common format for this compound detection is the competitive ELISA. nih.govgoogle.com In this setup, a known quantity of this compound is coated onto a microplate. When a sample containing this compound is added along with an anti-isodesmosine antibody, the this compound in the sample competes with the coated this compound for binding to the antibody. A subsequent enzymatic reaction produces a signal that is inversely proportional to the amount of this compound in the sample. This allows for the quantification of this compound by comparing the signal to a standard curve. google.com

ELISA methods offer high sensitivity, with detection limits for this compound often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. nih.govantibodies-online.com This level of sensitivity is crucial for measuring the low concentrations of this compound typically found in biological fluids such as serum, plasma, and urine. antibodies-online.com While some ELISA kits are designed to be highly specific for this compound, cross-reactivity with its isomer, desmosine, can occur. nih.gov The specificity of the assay is determined by the unique antibody used. antibodies-online.com

| Parameter | Description |

|---|---|

| Assay Principle | Competitive immunoassay where this compound in the sample competes with a labeled form for antibody binding. |

| Sample Types | Serum, plasma, urine, tissue homogenates. antibodies-online.com |

| Detection Range | Typically ranges from 47 pg/mL to 3000 pg/mL. antibodies-online.com |

| Specificity | High specificity for this compound, though some cross-reactivity with desmosine may be observed depending on the antibody. nih.govantibodies-online.com |

Electrophoretic Methods for this compound Analysis

Electrophoretic techniques separate molecules based on their size and charge, offering a high-resolution approach for this compound analysis.

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection

Capillary Electrophoresis (CE) coupled with Laser-Induced Fluorescence (LIF) detection provides a highly sensitive method for the quantification of this compound. nih.govnih.gov In CE, an electric field is applied to a narrow capillary containing the sample, causing charged molecules like this compound to migrate at different rates. muni.cz

Due to the low concentrations of this compound in biological samples, derivatization with a fluorescent tag is often necessary to enable LIF detection. nih.govcreative-proteomics.com This process enhances the sensitivity of the assay, allowing for the detection of this compound at nanomolar concentrations. nih.gov The combination of the high separation efficiency of CE and the exceptional sensitivity of LIF detection makes this technique particularly suitable for analyzing complex biological matrices. nih.govinflibnet.ac.in CE-LIF has been successfully applied to the analysis of this compound in urine samples, demonstrating good linearity, reproducibility, and precision. nih.gov

Sample Preparation Strategies for this compound Analysis

Proper sample preparation is a critical step for accurate this compound quantification, as it removes interfering substances and concentrates the analyte.

Hydrolysis Protocols for Total this compound Measurement

To measure the total this compound content, which includes both free and peptide-bound forms, a hydrolysis step is required to break the peptide bonds and liberate the this compound. Acid hydrolysis using 6 M hydrochloric acid (HCl) at 110°C for 24 to 48 hours is a commonly employed method. nih.govpnas.orgresearchgate.netnih.gov This harsh treatment effectively releases this compound from elastin fragments. Following hydrolysis, the sample is typically dried to remove the acid before further processing. nih.govpnas.org

| Parameter | Typical Condition |

|---|---|

| Reagent | 6 M Hydrochloric Acid (HCl). nih.govnih.gov |

| Temperature | 110°C. nih.govpnas.orgresearchgate.netnih.gov |

| Duration | 24-48 hours. nih.govpnas.orgresearchgate.netnih.gov |

Isolation of Free this compound from Biological Matrices

For the analysis of free this compound, which is not bound within peptides, a less harsh extraction method is used. Solid-phase extraction (SPE) is a common technique for isolating and concentrating free this compound from biological fluids like urine. nih.govnih.gov Cation-exchange SPE cartridges are often utilized, as they retain the positively charged this compound while allowing other urinary components to be washed away. nih.govpnas.org The retained this compound is then eluted from the cartridge with a strong acid, after which the sample is dried and reconstituted in a suitable solvent for analysis. nih.govpnas.org

Use of Stable-Isotope Labeled Internal Standards in this compound Assays

In mass spectrometry-based methods for this compound quantification, the use of stable-isotope labeled internal standards is crucial for achieving accurate and precise results. researchgate.netnih.gov These internal standards are molecules of this compound that have been synthesized with heavier isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). researchgate.nethilarispublisher.com

A known amount of the stable-isotope labeled this compound is added to the sample at the beginning of the preparation process. amazonaws.com Because the labeled standard is chemically identical to the endogenous this compound, it experiences the same losses during sample preparation and any variations in instrument response. acanthusresearch.comwaters.com By measuring the ratio of the signal from the native this compound to the labeled internal standard, accurate quantification can be achieved, as this ratio corrects for analytical variability. nih.govamazonaws.com

Investigative Models and Experimental Approaches in Isodesmosine Research

In Vitro Cellular and Biochemical Models

In vitro models provide controlled environments to dissect the specific cellular and molecular events involved in isodesmosine synthesis and breakdown. These systems allow for precise manipulation of variables and detailed analysis of enzymatic activities and cellular functions that are often difficult to study in whole organisms.

Cell Culture Systems for Studying this compound Biogenesis

The biosynthesis of this compound is a multi-step process initiated by the enzyme lysyl oxidase (LOX), which modifies lysine (B10760008) residues on the elastin (B1584352) precursor protein, tropoelastin. Cell culture systems are invaluable for studying this process.

Fibroblasts and smooth muscle cells are the primary cell types responsible for producing elastin in tissues like the skin, lungs, and blood vessels. Consequently, cultures of these cells are widely used to model this compound biogenesis. For instance, studies using human aortic smooth muscle cells and skin fibroblasts have demonstrated their capacity to synthesize this compound. By metabolically labeling the cells with radioactive lysine ([¹⁴C]lysine), researchers can trace the incorporation of lysine into the final this compound cross-links, confirming the biosynthetic pathway.

These studies have revealed that different cell types exhibit varying capacities for elastin synthesis. Aortic smooth muscle cells, for example, have been shown to produce significantly more desmosine (B133005) and this compound than skin fibroblasts, correlating with higher lysyl oxidase activity in the aortic cells. This highlights the tissue-specific regulation of elastogenesis.

Table 1: Comparison of this compound Synthesis in Different Cell Cultures

| Cell Type | Source | Key Findings in this compound Research |

|---|---|---|

| Aortic Smooth Muscle Cells | Human Aorta | High lysyl oxidase activity and significant synthesis of this compound and desmosine. |

| Skin Fibroblasts | Human Skin | Lower lysyl oxidase activity and substantially less this compound synthesis compared to aortic smooth muscle cells. |

Recombinant Protein Studies and Enzymatic Assays

To understand the precise biochemical requirements for this compound formation, researchers utilize cell-free systems with purified components. Recombinant protein technology allows for the production of large quantities of human tropoelastin and lysyl oxidase, enabling detailed enzymatic assays.

In these assays, tropoelastin is incubated with lysyl oxidase under controlled conditions to initiate the cross-linking cascade. Studies have shown that the formation of this compound can occur in vitro through the action of lysyl oxidase on tropoelastin without the need for other cellular components. A critical factor in this process is coacervation, a self-assembly process where tropoelastin molecules aggregate upon reaching a certain temperature. This aggregation aligns the lysine residues correctly, facilitating the enzymatic action of lysyl oxidase and the subsequent spontaneous chemical reactions that form the this compound structure.

These recombinant systems are also used to study the effects of inhibitors or mutations on the cross-linking process, providing molecular-level insights into diseases affecting elastin.

Elastin Digestion Assays for this compound Release

Measuring the release of this compound is a direct way to quantify elastin degradation. Elastin digestion assays are designed to mimic the enzymatic breakdown of elastin that occurs in various physiological and pathological conditions.

In these assays, purified, insoluble elastin is incubated with specific proteases known to degrade it, such as neutrophil elastase or matrix metalloproteinases (MMPs) like MMP-9 and MMP-12. nih.gov These enzymes cleave the elastin protein backbone, liberating peptide fragments containing this compound, and in some cases, free this compound amino acids. doaj.org

Following digestion, the amount of released this compound is quantified using highly sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for their specificity and ability to accurately measure picomolar quantities of this compound in complex biological samples like tissue hydrolysates, plasma, urine, and sputum. ersnet.org These assays are crucial for validating this compound as a biomarker and for testing the efficacy of potential therapies aimed at preventing excessive elastin breakdown. nih.gov

In Vivo Animal Models for this compound Studies

While in vitro models are excellent for studying specific mechanisms, in vivo animal models are essential for understanding how this compound metabolism is regulated within a complex living system and its relevance to human diseases.

Murine and Rodent Models of Elastin Degradation

To study diseases characterized by excessive elastin breakdown, such as chronic obstructive pulmonary disease (COPD) and abdominal aortic aneurysms (AAA), researchers have developed various murine (mouse) and rodent (rat) models. scireq.com

One of the most common models for emphysema involves the intratracheal instillation of the enzyme elastase into the lungs of mice, hamsters, or sheep. ersnet.orgnih.gov This directly causes the destruction of alveolar elastin, leading to airspace enlargement that mimics human emphysema. In these models, a direct correlation is observed between the extent of lung damage and the increased excretion of this compound (and desmosine) in the urine. ersnet.org This provides strong evidence that urinary this compound is a reliable biomarker for active lung elastin degradation. ersnet.org

For studying AAA, common models include the periaortic application of calcium chloride (CaCl₂) or the infusion of elastase into the aorta of rodents. nih.govdaneshyari.comfrontiersin.org These methods induce inflammation, elastin degradation, and aortic dilation, hallmarks of human AAA. nih.govfrontiersin.org Monitoring this compound levels in these animals helps to track the progression of elastin damage and to test interventions aimed at stabilizing the aortic wall.

Table 2: Key Animal Models for Studying Elastin Degradation

| Model | Animal | Method of Induction | Key Pathological Feature | This compound Application |

|---|---|---|---|---|

| Emphysema/COPD | Mouse, Hamster, Rat | Intratracheal instillation of elastase or chronic cigarette smoke exposure. ersnet.orgscireq.comnih.gov | Destruction of alveolar elastic fibers, airspace enlargement. ersnet.org | Used as a urinary and plasma biomarker to quantify the extent of lung elastin breakdown. ersnet.org |

Animal Models for Studying Connective Tissue Disorders

Genetic animal models are crucial for investigating inherited connective tissue disorders where elastin assembly or stability is compromised. These models often involve knocking out or mutating genes essential for the formation of elastic fibers.

Marfan Syndrome: This disorder is caused by mutations in the FBN1 gene, which codes for fibrillin-1, a key component of the microfibrils that act as a scaffold for elastin deposition. Mouse models with specific Fbn1 mutations (e.g., the Fbn1C1039G/+ mouse) develop aortic aneurysms characterized by fragmented and degraded elastic lamellae. ahajournals.orgahajournals.org These models are instrumental in studying the sequence of events leading from a defective microfibril scaffold to catastrophic elastin breakdown and for testing therapeutic strategies. ahajournals.orgnih.gov

Cutis Laxa: This is a group of disorders characterized by loose, inelastic skin due to defective elastic fibers. ern-ithaca.eu Animal models, such as the fibulin-5 knockout mouse (Fbln5⁻/⁻), have been invaluable. Fibulin-5 is an adaptor protein crucial for organizing tropoelastin onto microfibrils and for the activity of lysyl oxidase. Fbln5⁻/⁻ mice exhibit severe emphysema, loose skin, and vascular abnormalities, consistent with disorganized and poorly cross-linked elastic fibers. researchgate.net Studies in these mice show a significant reduction in desmosine and this compound content in affected tissues, directly linking the genetic defect to impaired elastin cross-linking. researchgate.nettulane.edunih.gov These models confirm the essential role of specific proteins in this compound biogenesis and the structural integrity of tissues. researchgate.nettulane.edu

Longitudinal this compound Monitoring in Experimental Disease Models

Longitudinal monitoring of this compound in experimental animal models provides crucial insights into the dynamics of elastin degradation over the course of disease progression. These studies are instrumental in establishing the temporal relationship between elevated this compound levels and the pathological changes observed in tissues. Animal models of lung diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and emphysema, have been particularly informative.

In seminal studies using hamster models of elastase-induced emphysema, a direct correlation was observed between the urinary excretion of desmosine and this compound (often measured together as DID) and the extent of elastin breakdown in the lungs. nih.govtarakanovagroup.org Following intratracheal injection of pancreatic elastase, a significant increase in urinary DID was detected, which corresponded with the acute loss of lung elastin and the development of airspace enlargement. nih.gov One study demonstrated that urinary DID excretion accounted for a substantial percentage of the elastin lost from the lungs, confirming that urinary levels can reflect the intensity of pulmonary elastinolysis. nih.gov

Further research in hamster models, inducing emphysema through exposure to both cigarette smoke and lipopolysaccharide, has reinforced these findings. These experiments showed a significant positive correlation between the levels of free (non-peptide-bound) DID in lung tissue and the mean linear intercept (MLI), a measure of airspace size. ersnet.org This indicates that as the disease progresses and airspaces enlarge, there is a corresponding increase in the local concentration of elastin degradation products.

The utility of monitoring this compound is not limited to lung tissue or urine. In a hamster model of elastase-induced emphysema, the ratio of free to peptide-bound DID in bronchoalveolar lavage fluid (BALF) was found to negatively correlate with the lung surface area, suggesting this ratio could serve as a marker for the cumulative effects of elastase injury. tarakanovagroup.org These animal models have been foundational in validating this compound as a dynamic biomarker that reflects the active breakdown of elastic fibers, paving the way for its investigation in human longitudinal studies. scholaris.canih.gov

Table 1: Longitudinal Monitoring of this compound/Desmosine (DID) in Experimental Disease Models

| Animal Model | Disease Induced | Sample Type | Key Findings | Correlation |

|---|---|---|---|---|

| Hamster | Elastase-induced emphysema | Urine | Increased urinary DID excretion post-elastase injection. nih.gov | Positive correlation between urinary DID and airspace enlargement. nih.gov |

| Sheep | Elastase-induced lung injury | Urine | Elevated urinary desmosine excretion occurred 48 hours after elastase administration. | Positive correlation with enzyme dose. |

| Hamster | Cigarette smoke and lipopolysaccharide-induced emphysema | Lung Tissue (Free DID) | Significantly higher levels of free DID in treated animals compared to controls. ersnet.org | Significant positive correlation between free lung DID and mean linear intercept (MLI). ersnet.org |

| Hamster | Elastase-induced emphysema | Bronchoalveolar Lavage Fluid (BALF) | The ratio of free to peptide-bound DID was measured. tarakanovagroup.org | Significant negative correlation between the free/bound DID ratio and lung surface area. tarakanovagroup.org |

Ex Vivo Tissue Analysis for this compound Content